(E)-4-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-2-one
Description
Properties
IUPAC Name |
(5E)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S2/c1-9-2-4-10(5-3-9)12-7-6-11(18-12)8-13-14(19)16-15(17)20-13/h2-8H,1H3,(H,16,17,19)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGMEBXDBRCEQM-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=S)NC(=O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=S)NC(=O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Aromatic Substitutions
Key differences in substituents significantly alter physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Electronic Comparisons
Key Observations:
- Steric Effects: Bulky substituents (Br, 4-methylphenyl) may improve selectivity by preventing non-specific binding .
- Lipophilicity : The p-tolyl group in the target compound balances hydrophobicity, favoring cellular uptake without excessive aggregation .
Antifungal and Anticancer Activities:
- Target Compound: Limited direct bioactivity data are available, but analogs like (E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one show potent anticandidal activity (MIC = 250 µg/mL) against Candida utilis .
- Chlorophenyl Analogue: Demonstrated moderate cytotoxicity against MCF-7 cancer cells (IC₅₀ = 125 µg/mL) with low toxicity to normal NIH/3T3 cells (IC₅₀ > 500 µg/mL) .
Q & A
Q. 1.1. What are the optimal synthetic routes for (E)-4-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-2-one, and how can reaction yields be improved?
Answer : The compound can be synthesized via Knoevenagel condensation between a thiazolidinone precursor and a furan-derived aldehyde. Key steps include:
- Solvent selection : Use DMF or acetic acid for better solubility of intermediates.
- Catalysis : Anhydrous K₂CO₃ (3 equivalents) facilitates deprotonation and condensation at 0–5°C, followed by room-temperature stirring .
- Purification : Column chromatography (silica gel, hexane:ethyl acetate 8:2) resolves steric hindrance issues common in bulky arylidene derivatives .
- Yield optimization : Microwave-assisted synthesis (e.g., 70°C, 1.5 hr) reduces reaction time by 90% compared to classical heating (70 hr) .
Q. 1.2. How can spectroscopic techniques (NMR, IR) confirm the (E)-configuration of the exocyclic double bond?
Answer :
- ¹H-NMR : The exocyclic =CH proton appears as a singlet at δ 7.95–8.01 ppm, with no coupling due to trans geometry. Aromatic protons from the p-tolyl group resonate at δ 7.60–7.82 ppm .
- IR : Absence of N–H stretch (~3300 cm⁻¹) confirms successful condensation. Strong C=O stretches at 1650–1615 cm⁻¹ and C=S at 1253–1190 cm⁻¹ validate the thiazolidinone core .
Advanced Research Questions
Q. 2.1. How can computational methods predict the bioactivity of this compound against therapeutic targets (e.g., Wnt/β-catenin pathways)?
Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with β-catenin (PDB ID: 1JDH). Focus on the thioxo-thiazolidinone moiety’s hydrogen bonding with Lys312 and Glu346 .
- ADMET prediction : SwissADME calculates a LogP ~3.2, indicating moderate lipophilicity. The compound’s topological polar surface area (TPSA) of 85 Ų suggests limited blood-brain barrier penetration, suitable for peripheral targets .
Q. 2.2. What crystallographic challenges arise in resolving the structure of this compound, and how can they be addressed?
Answer :
- Disorder issues : The p-tolyl and furan groups often exhibit rotational disorder. Refine using SHELXL with ISOR and DELU constraints to model anisotropic displacement .
- Twinning : If twinning is detected (e.g., Rint > 0.1), apply TWIN/BASF commands in SHELX for multi-component refinement .
- Data collection : Use synchrotron radiation (λ = 0.7 Å) for high-resolution (<1.0 Å) data, critical for resolving sulfur-containing heterocycles .
Q. 2.3. How do substituents on the arylidene group influence stability and reactivity in functional group transformations?
Answer :
- Electron-withdrawing groups (e.g., NO₂) : Increase electrophilicity of the exocyclic double bond, facilitating nucleophilic additions (e.g., thiol-Michael adducts) but reducing thermal stability .
- Electron-donating groups (e.g., OMe) : Stabilize the conjugated system, enhancing UV absorption (λmax ~350 nm) but slowing oxidation rates .
- Halogen substituents (e.g., Cl) : Improve crystallinity (melting points >250°C) due to halogen bonding but complicate purification via recrystallization .
Methodological Contradictions and Resolutions
Q. 3.1. Discrepancies in reported melting points for structurally similar thiazolidinones: How to validate purity?
Answer :
Q. 3.2. Conflicting bioactivity data in analogues: How to design dose-response experiments?
Answer :
- In vitro assays : Use HCT-116 colorectal cancer cells. A sigmoidal IC₅₀ curve (e.g., 12.5–50 µM) with R² > 0.95 validates reproducibility. Include KYA1797K (IC₅₀ = 5 µM) as a positive control .
- Statistical validation : Apply Grubbs’ test to exclude outliers and ANOVA (p < 0.05) to compare triplicate data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
